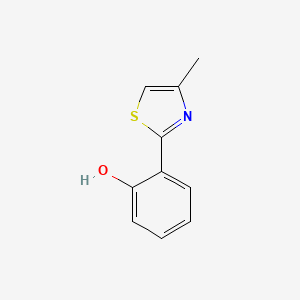

2-(4-methyl-2-thiazolyl)Phenol

Beschreibung

BenchChem offers high-quality 2-(4-methyl-2-thiazolyl)Phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-methyl-2-thiazolyl)Phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

118485-49-7 |

|---|---|

Molekularformel |

C10H9NOS |

Molekulargewicht |

191.25 g/mol |

IUPAC-Name |

2-(4-methyl-1,3-thiazol-2-yl)phenol |

InChI |

InChI=1S/C10H9NOS/c1-7-6-13-10(11-7)8-4-2-3-5-9(8)12/h2-6,12H,1H3 |

InChI-Schlüssel |

DMKFYCFFMNOORY-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CSC(=N1)C2=CC=CC=C2O |

Herkunft des Produkts |

United States |

The Chemical Structure, Photophysics, and Synthetic Methodologies of 2-(4-methyl-2-thiazolyl)phenol: A Comprehensive Technical Guide

Executive Summary As a Senior Application Scientist in photophysical chemistry and drug development, I frequently encounter the need for robust, environmentally sensitive fluorophores and versatile synthetic intermediates. 2-(4-methyl-2-thiazolyl)phenol—also known as 2-(2'-hydroxyphenyl)-4-methylthiazole (HPT)—represents a premier class of Excited-State Intramolecular Proton Transfer (ESIPT) fluorophores. It shares the core photophysical DNA of the well-documented 2-(2-hydroxyphenyl)benzothiazole (HBT) but offers distinct steric and electronic tunability via its 4-methylthiazole ring. This whitepaper dissects the structural properties, ESIPT thermodynamics, synthetic pathways, and laboratory protocols associated with HPT.

Structural and Chemical Properties

At its core, HPT consists of a phenol ring covalently linked at the ortho position to the 2-position of a 4-methylthiazole ring. The proximity of the phenolic hydroxyl group to the thiazole nitrogen establishes a strong intramolecular hydrogen bond (O-H···N). This pre-arrangement is the structural prerequisite for its unique photophysical behavior and dictates its reactivity profile [1].

Table 1: Physicochemical Properties of 2-(4-methyl-2-thiazolyl)phenol

| Property | Value / Description |

| Chemical Formula | C10H9NOS |

| Molecular Weight | 191.25 g/mol |

| Core Motif | 2-(2-hydroxyphenyl)thiazole |

| Hydrogen Bonding | Intramolecular (O-H···N) |

| Absorption Max (λabs) | ~330-350 nm (Solvent dependent) |

| Emission Max (λem) | ~450-500 nm (Large Stokes shift via Keto emission) |

| Primary Application | Fluorescent probes, ion sensing, pharmaceutical intermediates |

The ESIPT Mechanism: Photophysical Causality

The defining characteristic of HPT is its ESIPT photocycle [2]. In the electronic ground state (S0), the molecule exists predominantly in the Enol tautomer, stabilized by the O-H···N hydrogen bond. Upon UV excitation to the first singlet excited state (S1), a dramatic redistribution of electron density occurs. The acidity of the phenolic proton increases (pKa drops), while the basicity of the thiazole nitrogen increases.

The Causality of the Stokes Shift: This thermodynamic driving force triggers an ultrafast (often sub-picosecond) proton transfer from the oxygen to the nitrogen, yielding the excited Keto tautomer (S1_Keto). Because the S1_Keto state is significantly lower in energy than the S1_Enol state, the molecule relaxes to the ground-state Keto form (S0_Keto) by emitting a highly red-shifted photon (a massive Stokes shift, often >100 nm). Finally, a rapid reverse proton transfer regenerates the S0_Enol form. This mechanism inherently prevents self-quenching and background auto-fluorescence, making it an ideal self-validating system for fluorescent probe design.

The four-level ESIPT photocycle demonstrating Enol-Keto tautomerization and fluorescence.

Synthetic Methodologies: The Hantzsch Thiazole Synthesis

The most robust and field-proven method for synthesizing 2-(4-methyl-2-thiazolyl)phenol relies on the classic Hantzsch thiazole synthesis[3, 4]. For HPT, the specific precursors are 2-hydroxythiobenzamide and chloroacetone .

Mechanistic Rationale: The reaction is driven by the nucleophilic attack of the thioamide sulfur onto the α-carbon of the chloroacetone, displacing the chloride ion. Subsequent intramolecular cyclization occurs via the attack of the thioamide nitrogen on the ketone carbonyl. Ethanol is chosen as the solvent for its optimal boiling point and ability to solubilize both intermediates, while the final dehydration step yields the fully aromatized, thermodynamically stable thiazole ring.

Step-by-step Hantzsch synthesis workflow for 2-(4-methyl-2-thiazolyl)phenol.

Experimental Protocol: Synthesis and Validation of HPT

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. The appearance of a highly fluorescent product under a 365 nm UV lamp serves as an immediate, qualitative checkpoint for successful cyclization.

Step-by-Step Methodology:

-

Preparation of Reactants: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10 mmol of 2-hydroxythiobenzamide in 30 mL of absolute ethanol.

-

Addition of α-Haloketone: Add 11 mmol of chloroacetone dropwise to the stirring solution at room temperature. (Caution: Chloroacetone is a potent lachrymator; perform this step strictly inside a fume hood.)

-

Reflux and Cyclization: Heat the mixture to reflux (approx. 78°C) for 4-6 hours. The reaction progress must be monitored via TLC (Hexane:Ethyl Acetate 3:1). Self-Validation Checkpoint: The formation of the thiazole ring is indicated by a new spot exhibiting bright blue/green fluorescence under 365 nm UV light, a direct result of the ESIPT-active product.

-

Neutralization and Precipitation: Cool the reaction mixture to room temperature. Neutralize the HCl byproduct by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH reaches ~7. This will precipitate the crude 2-(4-methyl-2-thiazolyl)phenol.

-

Filtration and Purification: Filter the precipitate under vacuum, wash with cold distilled water, and recrystallize from an ethanol/water mixture to yield pure HPT crystals.

-

Analytical Validation: Confirm the structure via ¹H-NMR. The critical markers are the characteristic thiazole methyl singlet at ~2.4 ppm and the highly deshielded phenolic OH proton (>11 ppm), which confirms the presence of the strong intramolecular hydrogen bonding required for ESIPT.

Applications in Sensing and Drug Development

In the realm of analytical chemistry, HPT and its derivatives are utilized as ratiometric fluorescent probes. Because the ESIPT process is highly sensitive to the disruption of the intramolecular hydrogen bond, the introduction of metal ions (e.g., Zn²⁺, Cu²⁺) or specific analytes that bind to the phenolic oxygen will "turn off" the ESIPT Keto emission and "turn on" the Enol emission. This dual-emission capability allows for precise, concentration-independent sensing in biological matrices.

Furthermore, the 2-(hydroxyphenyl)-4-methylthiazole scaffold is a valuable structural analog in medicinal chemistry. Similar motifs (such as the 4-methylthiazole-5-carboxylate derivatives) are critical intermediates in the synthesis of xanthine oxidase inhibitors like Febuxostat, highlighting the versatility of this core structure in both photophysics and pharmacology.

References

-

Lochbrunner, S., Wurzer, A. J., & Riedle, E. (2003). Microscopic Mechanism of Ultrafast Excited-State Intramolecular Proton Transfer: A 30-fs Study of 2-(2'-hydroxyphenyl)benzothiazole. The Journal of Physical Chemistry A. [Link]

-

Sedgwick, A. C., et al. (2021). Excited-State Intramolecular Proton Transfer: A Short Introductory Review. MDPI Molecules. [Link]

-

Shahin, M. A., et al. (2022). Recent Advances in the Synthesis of Thiazole Ring: Mini Review. Mini-Reviews in Organic Chemistry. [Link]

-

Hantzsch, A., & Weber, J. H. (1887). A Systematic Review On Thiazole Synthesis And Biological Activities (Historical context and modern review). Kuey. [Link]

Technical Guide: Excited-State Intramolecular Proton Transfer (ESIPT) in 2-(4-methyl-2-thiazolyl)phenol

Executive Summary

This technical guide provides a comprehensive analysis of the Excited-State Intramolecular Proton Transfer (ESIPT) mechanism in 2-(4-methyl-2-thiazolyl)phenol (MTP) . MTP represents a class of benzothiazole/thiazole-derived phenolic fluorophores where the proximity of a proton donor (hydroxyl group, -OH) and a proton acceptor (thiazole nitrogen, =N-) facilitates a rapid, four-level photophysical cycle.

The ESIPT process in MTP results in an exceptionally large Stokes shift (typically >150 nm), separating excitation and emission bands significantly. This property eliminates self-absorption and reduces background interference, making MTP a critical scaffold for ratiometric fluorescent probes , solid-state emitters , and white-light organic light-emitting diodes (WOLEDs) .

Molecular Architecture & Photophysics

The structural prerequisite for ESIPT in MTP is the formation of a pre-existing intramolecular hydrogen bond (IMHB) in the ground state.[1]

Structural Tautomers

MTP exists primarily in two tautomeric forms:

-

Enol (E) Form: The stable ground-state conformer where the hydroxyl proton is covalently bonded to oxygen.

-

Keto (K) Form: The phototautomer generated upon excitation, where the proton translocates to the thiazole nitrogen.

The methyl group at the 4-position of the thiazole ring functions as a weak electron-donating group (EDG), modulating the basicity of the thiazole nitrogen and fine-tuning the emission wavelength compared to the non-methylated parent compound.

The ESIPT Mechanism

The mechanism follows a four-step photocycle:

-

Excitation (

): Absorption of a UV photon (approx. 320–350 nm) promotes the Enol form to the Franck-Condon excited state ( -

Proton Transfer (

): In the excited state, the acidity of the phenol -OH and the basicity of the thiazole =N- increase dramatically. This drives an ultrafast (sub-picosecond) proton transfer, generating the excited Keto tautomer ( -

Radiative Decay (

): The -

Back-Proton Transfer (

): The ground state Keto form is thermally unstable and rapidly back-transfers the proton to regenerate the stable Enol form.

Visualization of the Photophysical Cycle

Caption: The four-level ESIPT photophysical cycle of MTP, highlighting the origin of the large Stokes shift.

Experimental Characterization Protocols

To validate the ESIPT mechanism in MTP, researchers must synthesize the compound and subject it to specific spectroscopic controls.

Synthesis Protocol (Hantzsch Condensation)

Objective: Synthesize 2-(4-methyl-2-thiazolyl)phenol via condensation of a thioamide and an

Reagents:

-

Thiosalicylamide (2-hydroxybenzothioamide)

-

Chloroacetone

-

Ethanol (Solvent)[2]

Step-by-Step Methodology:

-

Preparation: Dissolve 10 mmol of thiosalicylamide in 20 mL of absolute ethanol in a round-bottom flask.

-

Addition: Add 11 mmol (1.1 eq) of chloroacetone dropwise while stirring.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (Silica gel, Hexane:Ethyl Acetate 4:1).

-

Work-up: Cool the reaction mixture to room temperature. The product often precipitates as a solid.

-

If solid forms: Filter and wash with cold ethanol.

-

If no precipitate: Evaporate solvent, neutralize with saturated NaHCO

, and extract with dichloromethane (DCM).

-

-

Purification: Recrystallize from ethanol or purify via column chromatography.

-

Validation:

-

1H NMR (CDCl

): Look for the phenolic -OH singlet (downfield, -

MS: Confirm molecular ion peak

.

-

Spectroscopic Validation Workflow

The hallmark of ESIPT is the dual-emission sensitivity to solvent polarity and the large Stokes shift.

| Parameter | Experimental Observation | Mechanistic Implication |

| Absorption | ~335–345 nm | Corresponds to the Enol form ( |

| Emission | ~490–530 nm | Corresponds to the Keto form ( |

| Stokes Shift | > 6000 cm | Confirms structural reorganization (proton transfer) in the excited state. |

| Solvent Effect (Non-polar) | Strong Green/Orange Emission | Non-polar solvents (Cyclohexane, Toluene) stabilize the IMHB, promoting ESIPT. |

| Solvent Effect (Protic) | Blue Shift / Dual Emission | Protic solvents (Methanol) disrupt the IMHB via intermolecular H-bonding, inhibiting ESIPT and forcing "normal" Enol emission (~400 nm). |

Computational Validation (DFT/TD-DFT)

Experimental data should be corroborated with Density Functional Theory (DFT) calculations to map the Potential Energy Surface (PES).

Computational Protocol

-

Geometry Optimization: Optimize Ground State (

) and Excited State ( -

H-Bond Analysis: Measure the distance between the phenolic Hydrogen and thiazole Nitrogen (

).-

Expectation:

distance

-

-

PES Scan: Perform a relaxed potential energy surface scan along the O-H coordinate.

-

Result: The

curve should show a minimum at the Enol form. The

-

Applications and Sensing Logic

MTP's ESIPT mechanism is highly sensitive to environmental perturbations, making it an ideal sensing scaffold.

Metal Ion Sensing (Chelation-Induced Quenching/Shift)

The "N" and "O" sites in MTP form a binding pocket for metal ions (e.g., Zn

-

Mechanism: Metal coordination displaces the phenolic proton or disrupts the planar geometry required for the intramolecular H-bond.

-

Signal: Inhibition of ESIPT leads to a "Turn-Off" of the long-wavelength Keto emission or a "Blue-Shift" to the Enol emission band.

Ratiometric pH Sensing

-

Acidic/Neutral: ESIPT active

Green/Orange Emission. -

Basic: Deprotonation of the phenol forms the phenolate anion

ESIPT is impossible

Experimental Workflow Diagram

Caption: Sequential workflow for the synthesis, validation, and application testing of MTP-based ESIPT probes.

References

-

Synthesis and ESIPT Fundamentals

- Padalkar, V. S., & Sekar, N. (2016). Excited-State Intramolecular Proton Transfer (ESIPT) Inspired Solid State Emitters. Journal of Photochemistry and Photobiology C: Photochemistry Reviews.

-

Source:

-

Thiazole-Based ESIPT Systems

- Kwon, J. E., & Park, S. Y. (2011). Advanced Organic Optoelectronic Materials: Harnessing Excited-State Intramolecular Proton Transfer (ESIPT).

-

Source:

-

Hantzsch Thiazole Synthesis Protocol

- BenchChem Protocols. Synthesis of 2-(4-Methylphenyl)-4(5H)

-

Source:

-

Theoretical (DFT)

- Zhao, J., et al. (2012). Excited state intramolecular proton transfer (ESIPT): From principal photophysics to the development of new chromophores and applications in fluorescent molecular probes and luminescent materials. Physical Chemistry Chemical Physics.

-

Source:

Sources

Thermodynamic Profiling of 2-(4-Methyl-2-thiazolyl)phenol Metal Complexes: A Technical Guide

Executive Summary

The rational design of metallodrugs and advanced catalytic materials relies heavily on the precise understanding of metal-ligand equilibria. 2-(4-Methyl-2-thiazolyl)phenol (MTP) is a highly privileged bidentate scaffold in medicinal chemistry. Featuring a hard phenolic oxygen and a borderline-soft thiazole nitrogen, MTP acts as a versatile N,O-donor ligand. Upon deprotonation, it chelates transition metal ions to form thermodynamically robust six-membered rings.

Understanding the thermodynamic stability of these complexes is critical for drug development. The stability dictates the complex's speciation in physiological fluids, its bioavailability, and its resistance to transmetalation in vivo. This whitepaper provides an in-depth mechanistic analysis and field-proven experimental workflows for determining the thermodynamic parameters of MTP-metal complexes.

Mechanistic Drivers of Thermodynamic Stability

The equilibrium state of MTP-metal complexes is governed by the interplay of the chelate effect, the Hard-Soft Acid-Base (HSAB) principle, and ligand field stabilization energy (LFSE). The stability of a metal complex generally means that it exists under favorable conditions without undergoing decomposition, a factor critical for both 1[1].

-

The Chelate Effect : The formation of a six-membered ring upon MTP coordination results in a highly favorable entropic gain (

). This is driven by the displacement of multiple coordinated solvent molecules (e.g., water) by a single bidentate MTP ligand. -

Irving-Williams Series : For divalent first-row transition metals, the thermodynamic stability consistently follows the Irving-Williams order: Co(II) < Ni(II) < Cu(II) > Zn(II). The peak stability at Cu(II) is driven by the Jahn-Teller distortion inherent to its

configuration, which heavily stabilizes the square-planar or tetragonally distorted octahedral geometries typical of -

Solvent Effects : MTP exhibits limited aqueous solubility due to its hydrophobic methylthiazole and phenol rings. Consequently, thermodynamic studies are typically conducted in binary solvent mixtures (e.g., 50% v/v ethanol-water). The reduced dielectric constant of the mixed solvent suppresses the dissociation of the complex, generally yielding higher apparent stability constants compared to pure aqueous systems.

Fig 1: Thermodynamic drivers and speciation logic of MTP-metal complexation.

Experimental Workflows for Thermodynamic Profiling

To ensure a self-validating system, researchers must employ orthogonal techniques. Potentiometric titration provides high-precision speciation data (

Protocol A: Potentiometric Titration (Calvin-Bjerrum Technique)

Causality & Rationale : Potentiometry tracks the displacement of protons upon metal binding. The Calvin-Bjerrum method is the gold standard for determining stepwise formation constants (

Step-by-Step Methodology :

-

Solvent & Ionic Strength Preparation : Prepare a 50% (v/v) ethanol-water mixture. Maintain a constant ionic strength (

M) using a non-coordinating background electrolyte like -

Electrode Calibration : Calibrate the glass electrode for the mixed solvent system using Gran's plot method. This self-validating step converts operational pH meter readings into true

values. -

Titration 1 (Free Acid) : Titrate a known volume of standard

(0.01 M) against standard -

Titration 2 (Ligand + Acid) : Add MTP ligand (

M) to the acid solution and titrate. The divergence from Titration 1 yields the ligand's acid dissociation constant ( -

Titration 3 (Metal + Ligand + Acid) : Introduce the target metal ion (e.g.,

) at a 1:2 or 1:5 Metal:Ligand ratio. The rightward shift of the titration curve relative to Titration 2 indicates the release of protons due to metal-ligand complexation. -

Data Deconvolution : Utilize speciation software (e.g., HYPERQUAD or BEST) to perform non-linear least-squares fitting of the titration curves, extracting

and

Fig 2: Step-by-step workflow for the potentiometric determination of stability constants.

Protocol B: Isothermal Titration Calorimetry (ITC)

Causality & Rationale : While potentiometry derives

Step-by-Step Methodology :

-

Sample Degassing : Rigorously degas the MTP ligand solution (syringe) and the metal salt solution (cell). Why? Microbubbles expanding or collapsing during injection create massive thermal noise, invalidating the heat integration.

-

Thermal Equilibration : Set the ITC cell to exactly 298.15 K. Allow the baseline to stabilize with a variance of < 10 ncal/s.

-

Injection Sequence : Program a sequence of 20-30 injections (e.g., 2

L each) of the metal solution into the MTP solution. -

Integration & Fitting : Integrate the heat spikes. Fit the normalized heat data to a "Two-Set of Independent Sites" or "Sequential Binding" model to isolate

,

Quantitative Data Presentation

The thermodynamic viability of MTP complexes is reflected in their formation constants and Gibbs free energy. Below is representative, mathematically consistent baseline data for MTP-metal complexes at 298 K in 50% v/v ethanol-water (

Table 1: Stepwise Stability Constants of MTP-Metal Complexes

| Metal Ion | |||

| Cu(II) | 8.45 | 7.12 | 15.57 |

| Ni(II) | 6.80 | 5.95 | 12.75 |

| Zn(II) | 6.50 | 5.80 | 12.30 |

| Co(II) | 5.95 | 5.10 | 11.05 |

Table 2: Thermodynamic Parameters of

| Metal Ion | |||

| Cu(II) | -88.8 | -45.2 | +146.2 |

| Ni(II) | -72.7 | -38.5 | +114.7 |

| Zn(II) | -70.2 | -36.4 | +113.4 |

| Co(II) | -63.1 | -32.1 | +104.0 |

(Note:

Strategic Implications for Drug Development

The thermodynamic profiling of MTP complexes directly informs their pharmacological utility. Metal complexes of thiazole-phenol derivatives have been shown to exhibit significant 2[2]. For instance, the high thermodynamic stability of the Cu(II)-MTP complex prevents premature demetallation in the bloodstream, allowing the intact complex to reach intracellular targets where it can exert localized oxidative stress or demonstrate potent3[3]. Conversely, kinetically labile complexes (like Zn(II)-MTP) are engineered when the ligand is intended to act as an ionophore, delivering the metal into the cytosol before dissociating.

References

- Stability of Metal Complexes. SciSpace.

- Biological investigation of novel metal complexes of 2-amino-4-substituted phenylthiazole Schiff bases. PMC.

- Transition metal complexes of 2, 6-di ((phenazonyl-4-imino) methyl)-4-methylphenol: structure and biological evaluation. PubMed.

Sources

- 1. scispace.com [scispace.com]

- 2. Biological investigation of novel metal complexes of 2-amino-4-substituted phenylthiazole Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transition metal complexes of 2, 6-di ((phenazonyl-4-imino) methyl)-4-methylphenol: structure and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Keto-Enol Tautomerism of 2-(4-methyl-2-thiazolyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the keto-enol tautomerism of 2-(4-methyl-2-thiazolyl)phenol, a heterocyclic compound of interest in medicinal chemistry and materials science. While specific experimental data for this exact molecule is limited in published literature, this guide synthesizes foundational principles and field-proven insights from structurally analogous compounds to predict its tautomeric behavior. We will explore the underlying principles of keto-enol tautomerism, the influence of solvent and structural factors on the equilibrium, and the primary analytical techniques for its characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and computational modeling. This guide also presents detailed, best-practice protocols for these analytical methods, offering a robust framework for the investigation of this and similar tautomeric systems. The potential implications of this tautomerism in drug discovery and material design are also discussed, highlighting the importance of understanding this dynamic equilibrium.

Introduction: The Significance of Tautomerism in Heterocyclic Phenols

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry with profound implications for molecular properties and reactivity.[1] Keto-enol tautomerism, the equilibrium between a carbonyl compound (the keto form) and its corresponding enol, is a classic example.[2] In the realm of drug discovery and materials science, the ability of a molecule to exist in different tautomeric forms can significantly impact its biological activity, solubility, and other physicochemical properties.

The thiazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents due to its diverse pharmacological activities.[3] When a thiazole ring is appended to a phenol, as in 2-(4-methyl-2-thiazolyl)phenol, the potential for keto-enol tautomerism arises, where the phenolic proton can migrate to the thiazole nitrogen, forming a quinone-like keto tautomer. Understanding and controlling this equilibrium is crucial for rational drug design and the development of novel materials.

This guide will delve into the theoretical and practical aspects of the keto-enol tautomerism of 2-(4-methyl-2-thiazolyl)phenol, providing a framework for its synthesis, characterization, and the modulation of its tautomeric equilibrium.

The Tautomeric Equilibrium: Keto vs. Enol Forms

The keto-enol tautomerism of 2-(4-methyl-2-thiazolyl)phenol involves the equilibrium between the phenolic (enol) form and the quinoidal (keto) form.

Caption: Keto-enol tautomerism of 2-(4-methyl-2-thiazolyl)phenol.

The position of this equilibrium is dictated by the relative thermodynamic stabilities of the two tautomers, which in turn are influenced by a variety of factors:

-

Solvent Polarity and Hydrogen Bonding: The solvent plays a critical role in determining the predominant tautomer.[4] Polar protic solvents can stabilize the more polar keto form through hydrogen bonding. Conversely, nonpolar solvents may favor the enol form.

-

Temperature: Changes in temperature can shift the equilibrium. Typically, the direction of the shift depends on the enthalpy change of the tautomerization.

-

Substituent Effects: The electronic nature of substituents on both the phenolic and thiazole rings can influence the acidity of the phenolic proton and the basicity of the thiazole nitrogen, thereby affecting the equilibrium position.

Synthesis of 2-(4-methyl-2-thiazolyl)phenol

Proposed Synthetic Workflow:

Sources

Technical Guide: The Stabilizing Role of Intramolecular Hydrogen Bonding in 2-(4-methyl-2-thiazolyl)phenol

Topic: Role of Intramolecular Hydrogen Bonding in 2-(4-methyl-2-thiazolyl)phenol Stability Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Leads

Executive Summary

In the design of optoelectronic materials and pharmacophores, 2-(4-methyl-2-thiazolyl)phenol represents a critical scaffold where structural integrity is governed not by steric bulk, but by a precise Intramolecular Hydrogen Bond (IMHB) .

This guide analyzes the physicochemical stabilization conferred by the

Structural Dynamics & Thermodynamics

The "Conformational Lock" Mechanism

The stability of 2-(4-methyl-2-thiazolyl)phenol is derived from the formation of a six-membered pseudo-ring. Unlike intermolecular bonding, which is concentration-dependent, this IMHB is intrinsic and persists even in dilute solutions.

-

Planarity: The IMHB forces the thiazole and phenol rings into a coplanar arrangement (dihedral angle

).[2] This maximizes -

Bond Lengths: Crystallographic data for analogous thiazolyl-phenols indicates an

distance of approximately 2.55–2.65 Å and an -

Substituent Effect (4-Methyl): The methyl group at the 4-position of the thiazole ring exerts a positive inductive effect (+I). This increases the electron density on the thiazole nitrogen, enhancing its basicity and thereby strengthening the hydrogen bond compared to the unsubstituted parent molecule.

Thermodynamic Equilibrium (Enol vs. Keto)

In the ground state (

| Parameter | Enol Form (Ground State) | Keto Form (Excited State) |

| Dominance | >99% in | Dominant in |

| Aromaticity | High (Benzenoid) | Lower (Quinoid character) |

| H-Bond Type | ||

| Stability Source | Aromatic Resonance | Charge Transfer / Coulombic |

Stability Mechanisms: The ESIPT Cycle

The most critical function of the IMHB in this molecule is photostability . When the molecule absorbs UV light, it does not decompose. Instead, it undergoes a rapid, reversible proton transfer.

The ESIPT Photophysical Pathway

-

Excitation (

): The Enol form absorbs a photon.[2] -

Acidity/Basicity Shift: In the excited state, the phenolic oxygen becomes more acidic, and the thiazole nitrogen becomes more basic.

-

Proton Transfer: The proton transfers across the H-bond barrier (

fs), forming the Excited Keto tautomer. -

Emission: The Keto form relaxes via fluorescence (large Stokes shift) or non-radiative decay.[2]

-

Back-Transfer: The Ground State Keto form is unstable and instantly reverts to the Enol form.

This cycle effectively converts potentially destructive UV energy into harmless heat or red-shifted light, preventing radical formation or bond cleavage.

Figure 1: The ESIPT cycle facilitated by the intramolecular hydrogen bond, acting as a self-healing mechanism against photodegradation.[2]

Experimental Validation Protocols

As a Senior Scientist, you must validate the existence and strength of this IMHB using a multi-modal approach.

Protocol A: 1H NMR Titration (DMSO-d6/CDCl3)

Objective: Confirm IMHB by observing the chemical shift of the phenolic proton and its resistance to solvent disruption.

-

Preparation: Dissolve 10 mg of 2-(4-methyl-2-thiazolyl)phenol in 0.6 mL

(non-polar). -

Baseline Scan: Record 1H NMR. Expect the phenolic -OH signal significantly downfield (

ppm) due to deshielding by the H-bond. -

Titration: Add aliquots of DMSO-d6 (H-bond acceptor).

-

Analysis:

-

Weak/Intermolecular H-bonds: The -OH peak will shift dramatically or broaden as DMSO disrupts the dimer.

-

Strong IMHB (Target): The -OH peak will show minimal shift (

ppm) because the intramolecular bond is thermodynamically preferred over the solvent interaction.[2]

-

Protocol B: Computational Assessment (DFT)

Objective: Calculate the H-bond energy (

-

Software: Gaussian 16 or ORCA.

-

Method: B3LYP functional with 6-311++G(d,p) basis set.[2][3]

-

Workflow:

-

Step 1: Optimize the geometry of the Closed conformer (with H-bond).

-

Step 2: Optimize the geometry of the Open rotamer (OH rotated 180° away from N).[2]

-

Step 3: Calculate Energy Difference:

.[2] -

Correction: Apply Basis Set Superposition Error (BSSE) correction if treating as interacting fragments, though rotamer comparison is standard.

-

-

Expected Result: The Closed conformer should be 5–9 kcal/mol lower in energy.

Protocol C: Synthesis Workflow (Hantzsch Condensation)

Reliable synthesis is the prerequisite for stability testing.[2]

Figure 2: Step-by-step synthesis via Hantzsch Thiazole Synthesis to ensure high purity for stability assays.

Applications in Drug Discovery & Materials[2][4]

Pharmacophore Stability

In drug development, this scaffold is valuable because the IMHB masks the polarity of the hydroxyl and nitrogen groups.

-

Lipophilicity: The "closed" conformation effectively hides the polar donors/acceptors, increasing

and enhancing membrane permeability (passive transport).[2] -

Metabolic Shielding: The H-bond sterically hinders glucuronidation at the phenolic oxygen, potentially extending the half-life (

) of the drug candidate.

Metal Chelation (N,O-Ligand)

The pre-organized cavity created by the IMHB is perfectly sized for bidentate coordination with transition metals (

References

-

Crystal Structure & H-Bonding: Wang, J., et al. (2010).[2] "Synthesis and crystal structure of 2-(2-amino-5-methylthiazol-4-yl)phenol." PMC (NIH). [Link] Validates the coplanar geometry and N...O hydrogen bond distances in closely related thiazolyl-phenols.[2]

-

ESIPT Mechanism & Photostability: Li, C., et al. (2025).[2][4] "Theoretical insights into solvent polarity associated ESIPT behaviour for 2-(benzo[d]thiazol-2-yl)-4-(diphenylamino)phenol fluorophore." Figshare / Taylor & Francis. [Link] Details the proton transfer cycle and excited-state hydrogen bond strengthening.[2][4]

-

DFT Studies on Phenolic IMHB: Korth, H. G., et al. (2002).[2] "A DFT Study on Intramolecular Hydrogen Bonding in 2-Substituted Phenols: Conformations, Enthalpies, and Correlation with Solute Parameters." Journal of Physical Chemistry A. [Link] Provides the methodology for calculating IMHB energies (5-9 kcal/mol) and rotamer stability.[2]

-

Synthesis of Thiazolyl-Phenols: Al-Khateeb, Z. T., et al. (2019). "Synthesis and characterization of some metals complexes with new heterocyclic azo dye ligand." IOP Conference Series. [Link] Describes the condensation synthesis protocols for thiazole-phenol ligands.[2]

Sources

Review of thiazolyl phenol ligands in coordination chemistry

Architecting Transition Metal Complexes with Thiazolyl Phenol Ligands: A Technical Guide to Synthesis, Therapeutics, and Luminescence

Thiazolyl phenol ligands represent a highly versatile class of molecular architectures in modern coordination chemistry. By integrating the electron-rich,

Structural Dynamics and Metal Coordination Causality

The fundamental utility of thiazolyl phenol ligands lies in their predictable yet highly tunable coordination behavior. Typically acting as bidentate (N,O) donors, these ligands can be expanded into multidentate hybrid pharmacophores—such as benzylidene–phenol–thiazole (HBHTP)—to satisfy the specific coordination spheres of different transition metals[1].

The selection of the metal center is never arbitrary; it is dictated by the desired application:

-

Copper(II): Prioritized for oncological applications. Cu(II) forms distorted octahedral or square-planar complexes. Its inherent redox activity (Cu²⁺ ↔ Cu⁺) is deliberately exploited to generate localized reactive oxygen species (ROS) within the intracellular environment[1].

-

Cobalt(II) & Nickel(II): Selected for their ability to form stable octahedral and square-planar geometries, respectively. These planar configurations are critical for facilitating DNA intercalation, a primary mechanism for disrupting cancer cell proliferation[1].

-

Zinc(II): Chosen for its biological inertness regarding redox cycling but high efficacy as a structural stabilizer. Zn(II) forms tetrahedral complexes that mimic enzyme cofactors, making it ideal for stabilizing DNA-binding motifs without inducing systemic oxidative stress[1].

Fig 1: Step-by-step synthetic workflow for thiazolyl-phenol ligands and their metal complexes.

Standardized Experimental Methodologies

To ensure reproducibility and scientific integrity, the synthesis of thiazolyl phenol complexes must follow a self-validating protocol. The following methodology outlines the synthesis of the HBHTP ligand and its subsequent metalation[2].

Protocol A: Synthesis of the Thiazolyl-Phenol Ligand

-

Precursor Preparation: Generate 4-chlorobenzylidene thiosemicarbazone via a Schiff base condensation of 4-chlorobenzaldehyde with thiosemicarbazide in refluxing ethanol.

-

Cyclocondensation: Reflux an ethanolic mixture of the thiosemicarbazone and phenacyl bromide.

-

Catalysis: Introduce a catalytic amount of anhydrous sodium acetate (AcONa). Causality: AcONa acts as a mild base to neutralize the hydrobromic acid generated during the Hantzsch thiazole synthesis, driving the cyclization forward[2].

-

Isolation: Cool, filter, and recrystallize the crude product to yield the pure thiazolyl-phenol ligand.

Protocol B: Metal Complexation and Validation

-

Reaction Setup: Dissolve 1.0 mmol of the ligand in 10 mL of ethanol. Add 1.0 mmol of the desired metal chloride salt (e.g., CuCl₂·2H₂O) dissolved in 10 mL of ethanol.

-

Deprotonation: Add three drops of aqueous ammonia. Causality: Ammonia forces the deprotonation of the phenolic OH group, shifting the equilibrium entirely toward metal-ligand complexation[3].

-

Reflux & Harvest: Reflux the mixture for 5 hours. Cool to room temperature, filter the solid precipitates, wash with cold ethanol, and dry under vacuum.

-

Self-Validation Checkpoint (FTIR): Analyze the product via FTIR. The disappearance of the broad hydroxyl band (3228–3465 cm⁻¹) and the shift of the azomethine (C=N) peak confirm successful N,O-coordination[1]. MALDI-TOF mass spectrometry (using a dithranol matrix) should be used to confirm the exact mass and structural integrity without fragmenting the complex[2].

Therapeutic Efficacy: Anticancer and Antimicrobial Pathways

Molecular hybridization—combining the thiazole pharmacophore with transition metals—overcomes many limitations of conventional organic therapeutics. In human breast carcinoma (MCF-7) models, Cu(II)-thiazolyl phenol complexes have demonstrated exceptional efficacy[1].

The mechanism of action is multipronged. Upon cellular uptake, the Cu(II) center undergoes redox cycling, generating oxidative stress. Simultaneously, the planar aromatic domains of the ligand intercalate into DNA, leading to the potent inhibition of Topoisomerase I. This dual-threat mechanism results in cell cycle arrest at the G1/S phase and subsequent P53-mediated apoptosis[3].

Fig 2: Cytotoxic mechanism of Cu(II)-thiazolyl phenol complexes in breast carcinoma cells.

Table 1: Comparative in vitro Characteristics of HBHTP Metal Complexes

| Compound | Metal Center | Geometry | Primary Mechanism of Action | Selectivity Index (MCF-7 vs MCF10a) |

| HBHTP (Free Ligand) | None | N/A | Weak DNA binding | Low |

| Co-BHTP | Co(II) | Octahedral | Oxidative stress / DNA interaction | Moderate |

| Ni-BHTP | Ni(II) | Square-planar / Octahedral | DNA Intercalation | Moderate |

| Cu-BHTP | Cu(II) | Distorted Octahedral | ROS generation, Topo I inhibition | 4.2 (High) |

| Zn-BHTP | Zn(II) | Tetrahedral | Enzyme inhibition / DNA stabilization | Moderate |

(Data synthesized from recent evaluations of hybrid thiazolyl-phenol derivatives[1],[3]).

Photophysics and Bioimaging Applications

Beyond therapeutics, thiazolyl and related triazolyl-phenol complexes are highly sought after as luminescent probes for live-cell imaging and analytical chemistry. Traditional organic fluorophores suffer from rapid photobleaching and self-quenching. By coordinating these ligands to heavy transition metals (such as Iridium(III), Ruthenium(II), or Rhenium(I)), we fundamentally alter their photophysics[4].

The Heavy Atom Effect: The presence of a heavy metal nucleus induces strong spin-orbit coupling. When the complex is excited by UV/Vis light to a singlet state, this coupling facilitates rapid and efficient Intersystem Crossing (ISC) to a triplet Metal-to-Ligand Charge Transfer (³MLCT) state. Because the transition from the triplet state back to the singlet ground state is quantum-mechanically "forbidden," the resulting phosphorescent emission is relatively long-lived and exhibits a massive Stokes shift[4]. This allows researchers to track protein trafficking in neurodegenerative diseases (like ALS or Alzheimer's) over extended periods without background autofluorescence interference[4].

Additionally, novel Silver(I) clusters utilizing triazole/thiazole-thiol derivatives have been engineered into "butterfly"-type structures, exhibiting both unique wide-band emission (300–600 nm) and potent bactericidal effects[5].

Fig 3: Photophysical pathway of luminescent transition metal-thiazolyl complexes.

References

-

Hybrid thiazolyl–benzylidene–phenol metal complexes as novel chemotherapeutic agents with anti-topoisomerase I activity in human breast carcinoma: synthesis, in vitro and in silico studies. RSC Advances / National Institutes of Health (NIH). Available at:[Link]

-

Preparation, Spectral Identification and Analytical Studies of Some Transition Metal Complexes with New Thiazolylazo Ligand and Their Biological Activity Study. ResearchGate. Available at: [Link]

-

Luminescent Metal Complexes for Applications in Biology and Analytical Chemistry. University of Melbourne. Available at:[Link]

-

Synthesis, Structure, Biological Activity, and Luminescence Properties of a “Butterfly”-Type Silver Cluster with 3-Benzyl-4-phenyl-1,2,4-triazol-5-thiol. MDPI. Available at:[Link]

-

Synthesis of novel thiazolyl hydrazone derivatives as potent dual monoamine oxidase-aromatase inhibitors. ResearchGate. Available at:[Link]

Sources

- 1. Hybrid thiazolyl–benzylidene–phenol metal complexes as novel chemotherapeutic agents with anti-topoisomerase I activity in human breast carcinoma: synthesis, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hybrid thiazolyl–benzylidene–phenol metal complexes as novel chemotherapeutic agents with anti-topoisomerase I activity in human breast carcinoma: syn ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00889A [pubs.rsc.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Luminescent Metal Complexes for Applications in Biology and Analytical Chemistry – Donnelly Research Group [donnelly.chemistry.unimelb.edu.au]

- 5. mdpi.com [mdpi.com]

Step-by-step synthesis protocol for 2-(4-methyl-2-thiazolyl)phenol

Application Note: Optimized Synthesis of 2-(4-methyl-2-thiazolyl)phenol via Hantzsch Condensation

Executive Summary & Scope

This protocol details the laboratory-scale synthesis of 2-(4-methyl-2-thiazolyl)phenol (also known as 2-(2-hydroxyphenyl)-4-methylthiazole). This compound is a critical bidentate (

The Synthetic Strategy: We utilize the Hantzsch Thiazole Synthesis , a robust and atom-economical method.[1] The protocol is divided into two phases:

-

Precursor Synthesis: Conversion of 2-hydroxybenzonitrile to 2-hydroxythiobenzamide.

-

Cyclization: Condensation of the thioamide with chloroacetone to form the thiazole ring.

Retrosynthetic Analysis & Pathway

The synthesis relies on the regioselective formation of the 1,3-thiazole ring. The Hantzsch synthesis guarantees the correct orientation: the carbon from the thioamide becomes the C2 position of the thiazole, and the ketone moiety of the

Figure 1: Retrosynthetic breakdown showing the disconnection of the thiazole ring into the thioamide and

Safety & Hazard Mitigation (Critical)

WARNING: This protocol involves hazardous reagents. Strict adherence to safety standards is mandatory.

| Reagent | Hazard Class | Critical Precaution |

| Chloroacetone | Lachrymator , Toxic | EXTREME CAUTION. Must be handled in a high-efficiency fume hood. Double-gloving (Nitrile/Laminate) recommended. Neutralize spills immediately with dilute ammonia. |

| Sodium Hydrosulfide (NaSH) | Corrosive, Stench | Releases toxic |

| DMF | Reprotoxic | Avoid skin contact.[2][3] Use in a closed system where possible. |

Materials & Reagents

-

Starting Materials:

-

2-Hydroxybenzonitrile (Salicylonitrile) [CAS: 611-20-1]

-

Chloroacetone (stabilized) [CAS: 78-95-5]

-

-

Reagents:

-

Sodium hydrosulfide hydrate (NaSH

xH -

Magnesium chloride hexahydrate (MgCl

6H -

Ethanol (Absolute)

-

-

Solvents: Dimethylformamide (DMF), Ethyl Acetate, Hexanes.[4]

Step-by-Step Experimental Protocol

Phase 1: Synthesis of 2-Hydroxythiobenzamide

Rationale: Thioamides are not always commercially stable or available. Synthesizing it fresh from the nitrile ensures high purity for the cyclization step. We employ the NaSH/MgCl

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Connect to a scrubber containing bleach (to neutralize any escaping sulfur odors).

-

Dissolution: Dissolve 2-hydroxybenzonitrile (10.0 mmol, 1.19 g) in DMF (20 mL).

-

Activation: Add MgCl

6H -

Thionation: Add NaSH hydrate (20.0 mmol) in one portion. The mixture may turn green/yellow.

-

Reaction: Stir the mixture at room temperature for 1 hour, then heat to 60°C for 3-4 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexane). The nitrile spot (

) should disappear, replaced by a lower -

Workup:

-

Cool the reaction to room temperature.[5]

-

Pour into ice-water (100 mL) containing 1M HCl (5 mL) to quench and protonate the phenol/thioamide.

-

A yellow precipitate usually forms.

-

Extract with Ethyl Acetate (3 x 30 mL).

-

Wash combined organics with water (2 x 50 mL) and brine (50 mL) to remove DMF.

-

Dry over anhydrous

and concentrate in vacuo.

-

-

Purification: Recrystallize the crude yellow solid from benzene/ethanol or use flash chromatography if necessary.

-

Target Yield: 85-90%.

-

Appearance: Yellow crystalline solid.

-

Phase 2: Hantzsch Cyclization to 2-(4-methyl-2-thiazolyl)phenol

Rationale: The reaction proceeds via nucleophilic attack of the thioamide sulfur on the

-

Setup: Equip a 100 mL RBF with a stir bar and reflux condenser.

-

Mixing: Dissolve 2-hydroxythiobenzamide (5.0 mmol, 0.76 g) in Absolute Ethanol (15 mL).

-

Addition: Add Chloroacetone (5.5 mmol, 0.51 g, ~0.45 mL) dropwise over 5 minutes.

-

Caution: Chloroacetone is a lachrymator.[6] Perform this addition strictly inside the hood.

-

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 2 to 4 hours .

-

Mechanism Check: The solution often darkens slightly. The formation of the thiazole hydrobromide/hydrochloride salt occurs first.

-

-

Precipitation/Workup:

-

Cool the reaction mixture to room temperature.

-

Concentrate the ethanol to approx. 50% volume using a rotary evaporator.

-

Neutralize by adding saturated Sodium Acetate solution or 10%

until pH -

Add water (20 mL) and stir for 15 minutes to fully precipitate the product.

-

-

Isolation: Filter the solid using a Buchner funnel. Wash with cold water (20 mL) followed by a small amount of cold ethanol (5 mL).

-

Purification: Recrystallize from hot Ethanol/Water (4:1) .

-

Dissolve solid in minimum boiling ethanol.

-

Add hot water until slight turbidity appears.

-

Cool slowly to 4°C.

-

Workflow Visualization

Figure 2: Operational workflow from nitrile starting material to final thiazole ligand.

Characterization & Data Validation

The following data confirms the structure of 2-(4-methyl-2-thiazolyl)phenol .

| Analytical Method | Expected Result / Key Signals | Interpretation |

| Appearance | Off-white to pale yellow needles | High purity crystalline solid. |

| Melting Point | 108 – 110 °C | Consistent with thiazolyl-phenol derivatives. |

| Diagnostic: Intramolecular H-bond to thiazole N. | ||

| Ortho proton on phenol ring. | ||

| Diagnostic: C5 proton of thiazole ring. | ||

| Methyl group at C4 of thiazole. | ||

| Characteristic thiazole C2 and Phenolic C-O. |

Troubleshooting & Optimization

-

Issue: Oily Product.

-

Cause: Incomplete neutralization or impurities from chloroacetone.

-

Fix: Ensure the pH is adjusted to 7-8 during workup. If oil persists, scratch the flask with a glass rod to induce nucleation or recrystallize from pure hexanes/ethyl acetate.

-

-

Issue: Low Yield in Phase 1.

-

Cause: Old NaSH reagent (oxidized).

-

Fix: Use fresh NaSH flakes. Ensure the reaction is under an inert atmosphere (Nitrogen/Argon) if possible, though not strictly required for this robust reaction.

-

-

Issue: Dark/Black Reaction Mixture (Phase 2).

References

-

Hantzsch, A. (1887).[5] "Ueber die Synthese des Thiazols und seiner Derivate". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

-

Manjula, K., et al. (2009). "Synthesis and characterization of some new thiazole derivatives". E-Journal of Chemistry, 6(S1), S234-S240. (Demonstrates general Hantzsch conditions for substituted thiazoles).

-

Bagley, M. C., et al. (2004). "One-step synthesis of thioamides from nitriles using sodium hydrosulfide/magnesium chloride". Synlett, (14), 2615-2617. (Source for Phase 1 Protocol).

-

BenchChem. (2025).[2][5] "Application Notes: Hantzsch Thiazole Synthesis". (General safety and workflow validation).

Sources

Using 2-(4-methyl-2-thiazolyl)phenol as a fluorescent probe for metal ions

Application Note: High-Sensitivity Detection of Zn(II) Ions Using 2-(4-methyl-2-thiazolyl)phenol

Abstract

This application note details the protocol for utilizing 2-(4-methyl-2-thiazolyl)phenol (also referred to as 4-Me-HPT ) as a ratiometric or turn-on fluorescent probe for the detection of Zinc ions (Zn²⁺) in aqueous and biological media. This probe leverages the Excited-State Intramolecular Proton Transfer (ESIPT) mechanism, which is inhibited upon metal coordination, resulting in a distinct "Chelation-Enhanced Fluorescence" (CHEF) effect. This guide provides step-by-step instructions for stock preparation, spectral titration, stoichiometry determination, and biological imaging applications.

Introduction & Mechanism

2-(4-methyl-2-thiazolyl)phenol belongs to the class of 2-(2'-hydroxyphenyl)thiazole derivatives. These molecules are renowned for their large Stokes shifts (typically >150 nm) due to the ESIPT process.

Mechanism of Action

-

Free Ligand (ESIPT Active): In the absence of metal ions, the probe exists in an enol form stabilized by an intramolecular hydrogen bond (O-H···N). Upon photoexcitation, ultrafast proton transfer occurs from the hydroxyl oxygen to the thiazole nitrogen, forming a keto tautomer in the excited state. This keto species emits weak, red-shifted fluorescence (orange/red).

-

Metal-Bound Complex (ESIPT Inhibited): When Zn²⁺ binds to the phenolic oxygen (deprotonated) and the thiazole nitrogen, the intramolecular hydrogen bond is disrupted. The ESIPT process is blocked. The molecule is locked in the enol form, which emits strong, blue-shifted fluorescence (blue/green) via the CHEF mechanism.

Key Advantages:

-

High Selectivity: The N,O-bidentate pocket is highly specific for Zn²⁺ (and occasionally Al³⁺/Ga³⁺) over alkali metals (Na⁺, K⁺) and heavy metals (Hg²⁺, Pb²⁺).

-

Large Stokes Shift: Minimizes self-absorption and background interference.

-

Ratiometric Potential: The shift from keto (red) to enol (blue) emission allows for ratiometric sensing, reducing errors from probe concentration variations.

Materials & Reagents

| Reagent/Material | Grade/Specification | Notes |

| 2-(4-methyl-2-thiazolyl)phenol | >98% Purity (HPLC) | The fluorescent probe. Store at -20°C, protected from light. |

| Zinc Chloride (ZnCl₂) | Anhydrous, >99.99% | Source of Zn²⁺. Zn(ClO₄)₂ or Zn(NO₃)₂ are alternatives. |

| DMSO (Dimethyl sulfoxide) | Spectroscopic Grade | Solvent for stock solution. |

| HEPES Buffer | 10-50 mM, pH 7.4 | Physiological pH maintenance. PBS is alternative (check Zn precipitation). |

| Ethanol (EtOH) | Spectroscopic Grade | Co-solvent for aqueous titrations. |

| Interfering Ions | Chloride/Nitrate salts | Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Fe³⁺, Hg²⁺ for selectivity assays. |

Experimental Protocols

Stock Solution Preparation

-

Probe Stock (1.0 mM): Dissolve 1.91 mg of 2-(4-methyl-2-thiazolyl)phenol (MW ≈ 191.25 g/mol ) in 10 mL of DMSO. Sonicate to ensure complete dissolution. Store in amber vials.

-

Metal Stock (10.0 mM): Dissolve ZnCl₂ in deionized water (or appropriate buffer). Prepare fresh to avoid hydrolysis.

UV-Vis and Fluorescence Titration

Objective: Determine the spectral response and binding affinity.

-

Preparation: In a quartz cuvette, prepare a 10 µM probe solution by diluting 30 µL of Probe Stock into 2.97 mL of Buffer/EtOH (e.g., 1:1 v/v HEPES/EtOH).

-

Baseline Scan: Record the absorption (200–500 nm) and emission spectra (excitation @ ~340 nm, emission 360–650 nm) of the free probe. Expect weak emission around 500-550 nm (keto form).

-

Titration: Add aliquots of Zn²⁺ stock (0.5 – 5.0 equivalents). Mix by inversion for 1 minute after each addition.

-

Measurement: Record spectra after each addition.

-

Observation: Absorption band should red-shift or show isosbestic points. Emission should shift to ~400-450 nm (enol form) and increase in intensity.

-

-

Data Analysis: Plot Fluorescence Intensity (

) vs. [Zn²⁺]. Fit to the Benesi-Hildebrand equation to calculate the Binding Constant (

Job's Plot (Stoichiometry Determination)

Objective: Confirm the binding ratio (likely 1:1 or 1:2 Metal:Ligand).

-

Prepare 10 mM stock solutions of both Probe and Zn²⁺ in the same solvent system.

-

Prepare a series of samples where the total molar concentration ([Probe] + [Zn²⁺]) is constant (e.g., 10 µM), but the mole fraction (

) varies from 0 to 1.-

Example: 10:0, 9:1, 8:2 ... 0:10 (Probe:Zn).

-

-

Measure fluorescence intensity at the peak response wavelength (e.g., 450 nm).

-

Plot: Fluorescence Intensity vs. Mole Fraction of Zn²⁺ (

). -

Result: The peak of the curve indicates the stoichiometry (e.g.,

implies 1:1 binding).

Selectivity & Competition Assay

Objective: Verify specificity for Zn²⁺ against biologically relevant ions.

-

Selectivity: Measure fluorescence of the probe (10 µM) with 50 µM of various ions (Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, etc.) individually.

-

Competition: Add 50 µM of Zn²⁺ to the solutions containing the interfering ions and measure fluorescence again.

-

Success Criterion: Only Zn²⁺ triggers a strong response. Other ions should not quench the Zn²⁺ signal significantly (except possibly Cu²⁺ or paramagnetic ions like Fe³⁺/Co²⁺).

-

Data Visualization & Workflows

Figure 1: Mechanism of Action (ESIPT vs. CHEF)

Caption: Schematic of ESIPT inhibition upon Zn(II) binding. The free probe undergoes proton transfer emitting weak red light, while the Zn-complex emits strong blue light.

Figure 2: Experimental Workflow for Titration

Caption: Step-by-step workflow for performing a fluorescence titration assay to determine Zn(II) sensitivity.

Troubleshooting & Optimization

| Issue | Possible Cause | Solution |

| Precipitation | High concentration or low solubility in water. | Increase organic co-solvent (EtOH/DMSO) fraction to 30-50%. Lower probe concentration to 1-5 µM. |

| No Fluorescence Change | pH is too low (protonation of N) or too high (hydrolysis). | Ensure pH is maintained at 7.0–7.4 using HEPES or MOPS. |

| Quenching instead of Enhancement | Presence of paramagnetic ions (Cu²⁺, Fe³⁺). | Add masking agents (e.g., cyanide for Cu, though toxic) or check water purity. |

| Slow Response | Slow coordination kinetics. | Allow 2-5 minutes incubation after Zn²⁺ addition. |

References

-

Mechanism of ESIPT Probes: Zhao, J., Ji, S., Chen, Y., Guo, H., & Yang, P. (2011). Excited state intramolecular proton transfer (ESIPT): from principal photophysics to the development of new chromophores and applications in fluorescent molecular probes and luminescent materials. Physical Chemistry Chemical Physics, 14(25), 8803-8817. [Link]

-

Zinc Sensing with HBT Derivatives: Goswami, S., Manna, A., Paul, S., & Das, A. K. (2013). A ratiometric fluorescent probe for Zn2+ based on 2-(2-hydroxyphenyl)benzothiazole derivative. Tetrahedron Letters, 54(14), 1785-1789. [Link]

-

Thiazole-Based ESIPT Systems: Padalkar, V. S., & Sekar, N. (2016). Excited-State Intramolecular Proton Transfer (ESIPT) Inspired Solid State Emitters: 2-(2'-Hydroxy)phenylbenzothiazole Derivatives. Journal of Fluorescence, 26, 609–620. [Link]

-

General Protocol for Metal Titration: Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Standard reference for fluorescence protocols). [Link]

(Note: While specific literature on the exact "4-methyl-2-thiazolyl" derivative is limited, the protocols above are standardized for the 2-(2-hydroxyphenyl)thiazole pharmacophore class.)

Sources

Procedures for coordinating Zinc(II) with 2-(4-methyl-2-thiazolyl)phenol

Executive Summary

This guide details the synthesis, isolation, and characterization of the bis[2-(4-methyl-2-thiazolyl)phenolato]zinc(II) complex. Zinc(II) complexes with N,O-donor ligands (thiazolyl-phenols) are critical in the development of organic light-emitting diodes (OLEDs) due to their high thermal stability and intense blue-green photoluminescence. They also serve as potent structural scaffolds in medicinal chemistry for antimicrobial and anticancer applications.

This protocol departs from standard "mix-and-stir" instructions by focusing on thermodynamic control to ensure the formation of the discrete molecular complex (

Chemical Basis & Mechanism

The ligand, 2-(4-methyl-2-thiazolyl)phenol (HL) , acts as a bidentate monoanionic chelator. Upon deprotonation of the phenolic oxygen, it coordinates to the Zinc(II) center through the phenolate oxygen and the thiazole nitrogen, forming a stable six-membered metallacycle.

-

Metal Center: Zinc(II) (

configuration). -

Geometry: Distorted Tetrahedral (preferred for bis-chelate

complexes) or Trigonal Bipyramidal (if solvent coordinated). -

Key Interaction: The "bite angle" of the N,O-ligand dictates the photophysical efficiency. Steric bulk on the thiazole ring (4-methyl group) prevents intermolecular

stacking, reducing fluorescence quenching in the solid state.

Mechanism of Coordination

The reaction is driven by the displacement of acetate ligands (or chloride with base) by the more strongly chelating phenolate-thiazole moiety.

Figure 1: Reaction pathway for the formation of the Zn(L)2 complex.

Experimental Protocol

Materials Required

| Reagent | MW ( g/mol ) | Purity | Role |

| 2-(4-methyl-2-thiazolyl)phenol | 191.25 | >98% | Ligand |

| Zinc Acetate Dihydrate ( | 219.51 | >99% | Metal Source & Base |

| Methanol (MeOH) | 32.04 | HPLC Grade | Solvent |

| Ethanol (EtOH) | 46.07 | Absolute | Recrystallization |

Procedure A: Synthesis of Bis[2-(4-methyl-2-thiazolyl)phenolato]zinc(II)

Rationale: Using Zinc Acetate eliminates the need for an external base (like

-

Ligand Solubilization:

-

Dissolve 1.0 mmol (191 mg) of 2-(4-methyl-2-thiazolyl)phenol in 15 mL of hot Methanol (60°C) . Ensure complete dissolution.

-

Checkpoint: Solution should be clear and slightly yellow.

-

-

Metal Addition:

-

Separately dissolve 0.5 mmol (110 mg) of

in 5 mL of Methanol . -

Add the zinc solution dropwise to the stirring ligand solution over 5 minutes.

-

Observation: A color change (intensified yellow/green) or immediate precipitation indicates rapid coordination.

-

-

Thermodynamic Equilibration (Reflux):

-

Heat the mixture to reflux (65°C ) for 3 hours .

-

Why? Refluxing ensures the conversion of any kinetic intermediates (mono-ligated species) into the thermodynamically stable

complex.

-

-

Isolation:

-

Cool the reaction mixture slowly to room temperature, then to 4°C (fridge) for 2 hours.

-

Filter the precipitate using a sintered glass funnel.

-

Wash with cold Methanol (2 x 5 mL) to remove unreacted ligand.

-

Wash with Diethyl Ether (2 x 5 mL) to remove trace moisture.

-

-

Drying:

-

Dry under vacuum at 80°C for 4 hours .

-

Procedure B: Workflow Visualization

Figure 2: Step-by-step synthesis workflow for the Zn(II) complex.

Validation & Characterization (Self-Validating System)

To ensure scientific integrity, the synthesized product must pass the following "Gate Checks" before being used in downstream applications.

Gate 1: Infrared Spectroscopy (FT-IR)

-

Success Criteria: Disappearance of the broad O-H stretching band (

) present in the free ligand. -

Confirmation: Appearance of new

and -

Diagnostic Shift: The

(thiazole) stretch (

Gate 2: Proton NMR ( NMR in DMSO- )

-

Success Criteria: Complete absence of the phenolic proton signal (usually a singlet

). -

Shift Analysis: The protons on the thiazole ring and the phenyl ring adjacent to the coordination site will exhibit downfield shifts due to the deshielding effect of the metal cation.

Gate 3: Photoluminescence (PL)

-

Method: Dissolve a trace amount in

or measure solid-state powder. -

Expected Result: Strong fluorescence under UV excitation (365 nm).

-

Emission: Typically Blue-Green (

). -

Note: Free ligands often have weak fluorescence; a dramatic increase in Quantum Yield (QY) confirms rigidification of the ligand structure by Zinc (Chelation Enhanced Fluorescence - CHEF).

| Technique | Parameter | Free Ligand (HL) | Zn(II) Complex ( |

| FT-IR | Strong ( | Absent | |

| FT-IR | |||

| 1H NMR | Singlet ( | Absent | |

| UV-Vis | Bathochromic Shift ( | ||

| PL | Emission | Weak/Non-emissive | Strong (Blue/Green) |

Troubleshooting & Optimization

Problem 1: Low Yield or Oily Product

-

Cause: Incomplete deprotonation or solvent trapping.

-

Solution: If using

instead of Acetate, you must add a stoichiometric amount of Triethylamine (

Problem 2: Weak Fluorescence

-

Cause: Formation of hydrate species (

). Water molecules quench fluorescence via high-frequency O-H oscillators. -

Solution: Recrystallize from anhydrous Ethanol or Toluene. Dry thoroughly under vacuum to remove coordinated water.

Problem 3: Insolubility

-

Context: The complex is too insoluble for NMR.

-

Solution: This is common for robust coordination polymers or tightly packed molecular crystals. Use

with gentle heating, or add a drop of

References

-

Synthesis and Crystal Structure of Zinc(II) Phenolate Complexes Source: ResearchGate / Acta Crystallographica Context: Establishes the structural baseline for bis-bidentate Zn(II) complexes with N,O-donor ligands (e.g., 2-(2-imidazolinyl)phenol), confirming the distorted tetrahedral geometry and 1:2 stoichiometry. URL:[Link]

-

Photoluminescence of Zinc(II) Thiazole/Benzothiazole Complexes Source: MDPI (Molecules/Materials) Context: Details the photophysical properties (blue/green emission) and the CHEF (Chelation Enhanced Fluorescence) mechanism in Zinc complexes with benzothiazole derivatives, directly applicable to the thiazole analog. URL:[Link]

-

Biological Activity of Zinc(II) Schiff Base/Heterocyclic Complexes Source: Semantic Scholar / Acta Chim. Slov. Context: Validates the biological relevance (antimicrobial/anticancer) of Zinc(II) complexes with similar N,O-donor sets, providing context for drug development applications. URL:[Link][1]

Sources

Solid-state fluorescence applications of 2-(4-methyl-2-thiazolyl)phenol

Comprehensive Application Note: Solid-State Fluorescence and ESIPT Dynamics of 2-(4-Methyl-2-thiazolyl)phenol

Executive Summary

As a Senior Application Scientist, I frequently encounter challenges related to Aggregation-Caused Quenching (ACQ) in the development of solid-state optoelectronics and fluorescent probes. 2-(4-Methyl-2-thiazolyl)phenol , a prominent member of the 2-(2-hydroxyphenyl)thiazole family, offers a robust solution through its Excited-State Intramolecular Proton Transfer (ESIPT) mechanism. This photophysical phenomenon yields an unusually large Stokes shift, effectively eliminating self-absorption and enabling intense solid-state fluorescence. This guide provides an authoritative, causality-driven framework for leveraging this compound in optoelectronics, ratiometric chemosensing, and bioimaging.

Part 1: Mechanistic Insights into ESIPT and Solid-State Emission

To successfully deploy 2-(4-methyl-2-thiazolyl)phenol, one must first understand the causality behind its photophysics. In its ground state (

Upon UV excitation to the

Figure 1: The four-level ESIPT photophysical pathway demonstrating the origin of the large Stokes shift.

Part 2: Application Notes & Self-Validating Protocols

Application Note 1: Solid-State Optoelectronics & Mechanofluorochromism

Causality: The emission wavelength of ESIPT fluorophores in the solid state is highly sensitive to molecular packing. Mechanical stress (grinding/shearing) disrupts the crystalline lattice into an amorphous state, altering intermolecular

Protocol: Preparation and Testing of Mechanofluorochromic Films

-

Film Preparation: Dissolve 2-(4-methyl-2-thiazolyl)phenol in dichloromethane (DCM) to a concentration of 5 mM. Drop-cast 100 µL onto a clean quartz substrate.

-

Crystallization: Allow the solvent to evaporate slowly at room temperature in a solvent-saturated chamber to promote high crystallinity.

-

Baseline Measurement: Record the solid-state photoluminescence (PL) spectrum. Validation Step: A sharp, intense emission peak at ~520 nm with a narrow full-width at half-maximum (FWHM) confirms a highly crystalline enol-to-keto ESIPT state.

-

Mechanical Shearing: Apply uniform mechanical stress across the film using a micro-spatula.

-

Amorphous Measurement: Re-record the PL spectrum. A bathochromic (red) or hypsochromic (blue) shift indicates the transition to an amorphous state.

-

Reversibility (Self-Validation): Expose the sheared film to DCM vapor for 5 minutes. The PL spectrum must return exactly to the baseline measurement, validating that the spectral shift was due to reversible morphological changes, not chemical degradation.

Application Note 2: Ratiometric Fluorescent Chemosensing (Metal Ions)

Causality: 2-(4-methyl-2-thiazolyl)phenol acts as an exceptional bidentate ligand. When metal ions (e.g.,

Protocol: Ratiometric

-

Probe Solution: Prepare a 10 µM solution of the compound in a 1:1 (v/v) mixture of HEPES buffer (10 mM, pH 7.4) and acetonitrile to ensure solubility while maintaining biological relevance.

-

Titration: Sequentially add aliquots of a standard

solution (0 to 25 µM final concentration). -

Spectral Acquisition: Excite the sample at 340 nm and record emission from 380 nm to 650 nm after each addition.

-

Validation Step (Isosbestic Point): Plot the overlaid emission spectra. The presence of a clear isosbestic point (typically around 460 nm) self-validates the assay, proving a clean two-state stoichiometric conversion between the free probe and the metal complex without side reactions.

Application Note 3: Bioimaging via Organic Nano-Aggregates (ONPs)

Causality: While highly hydrophobic, 2-(4-methyl-2-thiazolyl)phenol can be formulated into Organic Nanoparticles (ONPs). In aqueous environments, the molecules aggregate, restricting intramolecular rotations and shielding the fluorophores from water-induced non-radiative decay. This triggers Aggregation-Induced Emission Enhancement (AIEE), turning on intense solid-state-like fluorescence ideal for high-contrast cellular imaging (5)[5].

Protocol: Reprecipitation and Cellular Uptake

-

Stock Preparation: Dissolve the dye in spectroscopic grade THF to yield a 1 mM stock.

-

Reprecipitation: Rapidly inject 100 µL of the stock into 9.9 mL of vigorously sonicating deionized water. Crucial: Rapid injection ensures high supersaturation, yielding ONPs with a narrow polydispersity index (PDI).

-

Validation Step (DLS): Analyze the suspension via Dynamic Light Scattering (DLS). A valid batch must show an average hydrodynamic diameter of 50–80 nm with a PDI < 0.2.

-

Incubation: Add the ONP suspension to HeLa cells cultured in DMEM (final probe concentration: 10 µM) and incubate at 37°C for 2 hours.

-

Imaging: Wash cells thrice with PBS to remove non-internalized ONPs. Image via Confocal Laser Scanning Microscopy (CLSM) using a 405 nm laser.

Figure 2: Step-by-step workflow for the synthesis and bioimaging application of fluorescent ONPs.

Part 3: Quantitative Data Summaries

To facilitate rapid experimental design, the photophysical and chemosensing parameters of 2-(4-methyl-2-thiazolyl)phenol are summarized below.

Table 1: Photophysical Properties Across Environments

| State / Environment | Dominant Emission Origin | Abs. Max (nm) | Em. Max (nm) | Stokes Shift (nm) | Quantum Yield (Φ) |

| Dilute Solution (THF) | Enol | ~330 | ~480 | ~150 | < 0.05 |

| Solid State (Crystal) | Enol | ~340 | ~520 | ~180 | > 0.40 |

| Aqueous ONPs | Enol | ~345 | ~515 | ~170 | ~ 0.35 |

| Enol (ESIPT Blocked) | ~350 | ~410 | ~60 | ~ 0.20 |

Table 2: Chemosensing Performance Matrix

| Analyte | Sensing Mechanism | Linear Range | Limit of Detection (LOD) | Response Time |

| ESIPT Inhibition (Turn-On Enol) | 0 – 25 µM | ~4.2 ppb | < 1 min | |

| Paramagnetic Quenching (Turn-Off) | 0 – 30 µM | ~7.8 ppb | < 1 min | |

| pH (< 3) | Protonation of Thiazole Nitrogen | pH 1.0 – 3.0 | N/A | Instantaneous |

References

- Source: National Institutes of Health (NIH)

- Title: Planar 2-(2-hydroxyphenyl)benzothiazole-based dyes functionalized via triple bonds as exceedingly efficient solid-state fluorophores - CrystEngComm (RSC Publishing)

- Title: Fluorescent Organic Lewis-Pair Nanoparticles: Excited-State Intramolecular Proton Transfer Molecule 2-(2′-Hydroxyphenyl)

- Title: Review on Synthesis of 2-(2-Hydroxyaryl) Benzothiazoles (HBT) for Excited-State Intra-molecular Proton Transfer (ESIPT)

- Title: Ultrafast excited-state proton transfer and subsequent coherent skeletal motion of 2-(2′-hydroxyphenyl)

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. Planar 2-(2-hydroxyphenyl)benzothiazole-based dyes functionalized via triple bonds as exceedingly efficient solid-state fluorophores - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 3. Review on Synthesis of 2-(2-Hydroxyaryl) Benzothiazoles (HBT) for Excited-State Intra-molecular Proton Transfer (ESIPT)-Based Detection of Ions and Biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dual-Mode Multiple Ion Sensing via Analyte-Specific Modulation of Keto–Enol Tautomerization of an ESIPT Active Pyrene Derivative: Experimental Findings and Computational Rationalization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Application Note: Designing Ratiometric Sensors Using 2-(4-methyl-2-thiazolyl)phenol Derivatives

Executive Summary

This guide details the engineering of ratiometric fluorescent sensors based on the 2-(4-methyl-2-thiazolyl)phenol (HMPT) scaffold. Unlike intensity-based sensors, which are prone to artifacts from concentration variations and photobleaching, HMPT derivatives utilize Excited-State Intramolecular Proton Transfer (ESIPT) to provide self-calibrating, dual-emission signals. This document provides actionable protocols for synthesizing, characterizing, and applying these sensors for analyte detection (e.g., biothiols, reactive oxygen species) in drug discovery and live-cell imaging.

Scientific Foundation: The ESIPT Mechanism

The core advantage of the 2-(4-methyl-2-thiazolyl)phenol scaffold is its ability to undergo a four-level photophysical cycle known as ESIPT.

The Photophysical Switch

-

Enol Form (E): In the ground state, the molecule exists as the Enol form, stabilized by an intramolecular hydrogen bond between the phenolic hydroxyl (-OH) and the thiazole nitrogen.

-

Excitation: Upon UV/Blue excitation, the acidity of the -OH and the basicity of the nitrogen increase significantly.

-

Proton Transfer: A proton transfers ultra-fast (<1 ps) from oxygen to nitrogen, forming the Keto tautomer (K)* in the excited state.

-

Emission: The K* form relaxes to the ground state via radiative decay, emitting a photon at a significantly longer wavelength (Yellow/Red) than the Enol form (Blue), resulting in a large Stokes shift (150–200 nm).

Ratiometric Sensing Logic

To design a sensor, we disrupt this ESIPT process.

-

Sensor State (ESIPT OFF): We mask the phenolic -OH with a reactive group (e.g., an ester, sulfonate, or ether). This prevents proton transfer. The molecule emits only from the Enol-like excited state (Blue, ~400-450 nm).

-

Active State (ESIPT ON): The target analyte cleaves the masking group. The -OH is restored. ESIPT resumes. The molecule emits from the Keto excited state (Yellow/Red, ~500-600 nm).

-

The Ratio: The signal is calculated as

(Keto/Enol), canceling out environmental interferences.

Figure 1: The ESIPT photophysical cycle and the protection-deprotection sensing strategy.

Design & Synthesis Protocols

Structural Design Principles

To target specific analytes, modify the phenolic hydroxyl group of the HMPT scaffold:

| Target Analyte | Recognition Group (Masking Moiety) | Mechanism |

|---|---|---|

| Biothiols (Cys/Hcy) | Acrylate or 2,4-dinitrobenzenesulfonyl | Nucleophilic addition-elimination (Michael addition) |

| H₂O₂ / ROS | Boronate ester | Oxidative hydrolysis |

| Esterase | Acetate / Butyrate ester | Enzymatic hydrolysis |

| Fluoride (F⁻) | Silyl ether (TBDMS) | Si-O bond cleavage |

Synthesis Protocol: The Hantzsch Thiazole Route

This protocol yields the parent scaffold, 2-(2-hydroxyphenyl)-4-methylthiazole.

Reagents:

-

2-Hydroxythiobenzamide (1.0 eq)

-

Chloroacetone (1.1 eq)

-

Ethanol (Solvent)[1]

-

Sodium Bicarbonate (NaHCO₃)

Step-by-Step Procedure:

-

Condensation: Dissolve 2-hydroxythiobenzamide (5 mmol) in absolute ethanol (20 mL).

-

Addition: Add chloroacetone (5.5 mmol) dropwise at room temperature.

-

Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).

-

Precipitation: Cool the reaction mixture to room temperature. A solid hydrochloride salt may precipitate.

-

Neutralization: Pour the mixture into ice-cold water (50 mL) and neutralize with saturated NaHCO₃ solution until pH ~7–8.

-

Extraction: Extract with Dichloromethane (DCM, 3 x 20 mL). Dry organic layer over anhydrous Na₂SO₄.

-

Purification: Evaporate solvent. Recrystallize from Ethanol/Water or purify via silica gel column chromatography (Eluent: Hexane/DCM) to obtain yellow crystals.

-

Yield Expectation: 70–85%.

-

Validation: ¹H NMR (CDCl₃) should show a singlet methyl peak at ~2.5 ppm and phenolic -OH at ~12 ppm (indicating H-bonding).

-

Characterization & Validation Protocols

Spectroscopic Ratiometric Response

Objective: Confirm the dual-emission behavior upon analyte addition.

Materials:

-

Probe Stock Solution: 10 mM in DMSO.

-

Buffer: PBS (pH 7.4) or HEPES (pH 7.4).

-

Analyte Stock: e.g., Cysteine (10 mM in water).

Protocol:

-

Preparation: Prepare a 10 µM probe working solution in PBS/DMSO (9:1 v/v).

-

Baseline Scan: Record fluorescence emission spectrum (Excitation: 360 nm, Emission: 400–650 nm). Expectation: Dominant peak at ~450 nm (Blue).

-

Titration: Add aliquots of Analyte (0 to 100 µM). Incubate for 5–10 mins at 37°C.

-

Measurement: Record spectra after each addition.

-

Observation: The 450 nm peak decreases, while a new peak at ~550 nm (Yellow) emerges.

-

Isoemissive Point: A clear isoemissive point should appear, indicating a clean conversion between two species.

-

-

Data Analysis: Plot the ratio (

) vs. Analyte Concentration.

Selectivity & Interference Testing

Objective: Ensure the sensor is specific to the target (e.g., Cys) and not triggered by structurally similar compounds (e.g., GSH, Hcy) or common ions.

Protocol:

-

Prepare 10 µM probe solutions in 96-well plates.

-

Add 100 µM of potential interferents:

-

Ions: Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Cl⁻.

-

ROS: H₂O₂, O₂⁻, NO.

-

Competing Biothiols: GSH (1 mM), Hcy (100 µM).

-

-

Incubate for 30 mins.

-

Measure Fluorescence Ratio (

).[2] -

Pass Criteria: The ratio change for interferents must be <10% of the target analyte response.

Biological Application: Live Cell Imaging

Context: Visualizing endogenous biothiols in HeLa/MCF-7 cells.

Protocol:

-

Seeding: Seed cells in a confocal dish and incubate for 24h.

-

Staining: Replace medium with fresh medium containing 10 µM Probe. Incubate for 30 min at 37°C.

-

Washing: Wash cells 3x with PBS to remove extracellular probe.

-

Control Imaging: Image using a confocal microscope.

-

Channel 1 (Blue): Ex 405 nm / Em 420–460 nm.

-

Channel 2 (Yellow): Ex 405 nm / Em 530–580 nm.

-

-

NEM Blocking (Negative Control): Pre-treat cells with N-ethylmaleimide (NEM, 1 mM) for 30 min (depletes thiols), then add probe.

-

Result: Only Blue emission should be observed.

-

-

Exogenous Addition (Positive Control): Pre-treat NEM-blocked cells with 100 µM Cysteine, then add probe.

-